9-(2-Propyn-1-yl)-9H-fluorene
Description
Overview of Fluorene (B118485) Chemistry in Academic Research
Fluorene, a polycyclic aromatic hydrocarbon, is characterized by a biphenyl (B1667301) structure bridged by a methylene (B1212753) group. sioc-journal.cnaau.edu.et This rigid and planar π-conjugated system endows fluorene and its derivatives with distinct functions, properties, and biological activities. sioc-journal.cn Consequently, fluorene chemistry has become a highly active area of research, with extensive investigations into the synthesis of its derivatives and their potential applications. sioc-journal.cn The C9 position of the fluorene ring is particularly reactive and can be readily functionalized, allowing for the introduction of various groups to modify the molecule's properties. sioc-journal.cnaau.edu.et This versatility has led to the widespread application of fluorene-containing molecules in diverse fields such as materials science, where they are used in the development of organic light-emitting diodes (OLEDs), solar cells, and sensors. sioc-journal.cnresearchgate.netresearchgate.net
Significance of Propynyl (B12738560) Functionalization in Organic Synthesis
The propynyl group, an acetylenic functional group, is of considerable importance in organic synthesis. Its terminal alkyne provides a reactive site for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions. acs.org One of the most significant applications of the propynyl group is in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where a terminal alkyne, such as that in a propynyl group, reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. tcichemicals.comnih.govnih.govdovepress.com This reaction is highly efficient and has been widely adopted for bioconjugation, drug discovery, and material science. tcichemicals.comnih.govresearchgate.net
Contextualization of 9-(2-Propyn-1-yl)-9H-fluorene within Fluorene Derivatives
This compound is an organic compound that features a fluorene backbone with a propynyl group attached at the 9-position. cymitquimica.com This specific functionalization combines the inherent properties of the fluorene scaffold with the synthetic versatility of the propynyl group. The presence of the propynyl group enhances the reactivity of the fluorene derivative, making it a valuable building block in organic synthesis. cymitquimica.com Its structure allows for participation in reactions such as electrophilic substitution and, more importantly, click chemistry, opening avenues for the creation of more complex molecules and polymers. researchgate.netcymitquimica.com This positions this compound as a key intermediate in the development of advanced materials, including organic electronic devices like OLEDs. cymitquimica.com
Structure
3D Structure
Properties
CAS No. |
2768-94-7 |
|---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
9-prop-2-ynyl-9H-fluorene |
InChI |
InChI=1S/C16H12/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h1,3-6,8-12H,7H2 |
InChI Key |
XXFLVFCBOHBKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 9-(2-Propyn-1-yl)-9H-fluorene is a crucial step in its utilization for further chemical transformations. A common method involves the reaction of fluorene (B118485) with a suitable propargylating agent. One documented synthesis involves the use of 3-bromo-1-propyne. researchgate.net
The characterization of this compound is essential to confirm its structure and purity. Spectroscopic techniques are invaluable for this purpose.
| Spectroscopic Data for this compound | |
| Technique | Observed Data |
| Formula | C₁₆H₁₂ |
| CAS Number | 2768-94-7 |
| Molecular Weight | 204.27 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 500 MHz) | δ 8.03 (d, J= 8.21Hz, 1H, Ph-H), 7.86 (d, J= 8.21Hz, 1H, Ph-H), 7.51 (d, J= 3.94 Hz, 1H, Thy-H), 7.47-7.50 (m, 1H, Ph-H), 7.37-7.42 (m, 1H, Ph-H), 7.28 (d, J= 3.94 Hz, 1H, Thy-H), 3.50 (s, 1H, C≡C-H) nih.gov |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 160.2, 153.6, 138.5, 134.8, 133.9, 133.7, 127.8, 126.5, 125.4, 123.2, 121.6, 84.0, 76.5 nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the 9-(2-propyn-1-yl)-9H-fluorene molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Anticipated ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic (Fluorene) | ~7.2 - 7.8 | Multiplet |
| Methine (C9-H) | ~4.0 - 4.5 | Triplet |
| Methylene (B1212753) (-CH₂-) | ~2.5 - 3.0 | Doublet |
| Acetylenic (-C≡CH) | ~2.0 - 2.5 | Triplet |
Note: This table is based on theoretical predictions and typical chemical shift values for similar structural motifs.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, detailed ¹³C NMR data for this compound is not specified in the available search results. A ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments and their chemical shifts. This would allow for the identification of the quaternary carbons of the fluorene (B118485) ring system and the carbons of the propargyl group, including the acetylenic carbons.
Anticipated ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic (Fluorene) | ~120 - 150 |
| C9 (Methine) | ~50 - 60 |
| -CH₂- (Methylene) | ~20 - 30 |
| -C≡CH (Acetylenic) | ~70 - 85 |
| -C≡CH (Acetylenic) | ~70 - 85 |
Note: This table is based on theoretical predictions and typical chemical shift values for similar structural motifs.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands. While a full IR spectrum for the specific compound is not available, literature on a closely related compound, 9-propargylfluorene-9-carboxylic acid, reports a characteristic acetylenic C-H stretching band at 3300 cm⁻¹ cdnsciencepub.com. This provides a strong indication that this compound would also show a similar sharp absorption in this region, confirming the presence of the terminal alkyne group. Other expected absorptions would include those for aromatic C-H stretching, C=C stretching of the aromatic rings, and C-H bending vibrations.
Key Anticipated IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Acetylenic C-H | Stretching | ~3300 | cdnsciencepub.com |
| Aromatic C-H | Stretching | ~3000 - 3100 | |
| Alkyne C≡C | Stretching | ~2100 - 2260 | |
| Aromatic C=C | Stretching | ~1450 - 1600 |
Mass Spectrometry (MS) in Molecular Mass Determination
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, as the molecule would break apart in a predictable manner upon ionization. Specific mass spectrometry data for this compound is not documented in the provided search results.
Predicted Molecular Ion for this compound
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| This compound | C₁₆H₁₂ | 204.0939 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound, offering an unambiguous confirmation of its structure and stereochemistry. The crystal packing information obtained from X-ray diffraction analysis can also reveal intermolecular interactions in the solid state. There is no available crystallographic data for this compound in the searched literature.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. For this compound, methods such as thin-layer chromatography (TLC) and column chromatography would be routinely used during its synthesis and purification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) could be employed to determine the purity of the final product with high accuracy. The choice of the chromatographic method and conditions would depend on the polarity and volatility of the compound. No specific chromatographic conditions for the analysis of this compound were found in the provided search results.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed for the rapid separation and qualitative analysis of organic compounds. wikipedia.orgumlub.pl It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining their purity. wikipedia.orgsavemyexams.com The principle of TLC is based on the differential partitioning of components between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action). wikipedia.orgumlub.pl
The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. brainly.comquizlet.com On a polar stationary phase like silica gel, nonpolar compounds travel further up the plate with a nonpolar mobile phase, resulting in a higher retention factor (R_f) value. brainly.comquizlet.com Conversely, polar compounds interact more strongly with the stationary phase and have lower R_f values. The R_f value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orglibretexts.org
While specific TLC data for "this compound" is not extensively documented in publicly available literature, the chromatographic behavior can be inferred from studies on analogous fluorene derivatives. For instance, in the separation of fluorene and the more polar 9-fluorenone, fluorene exhibits a higher R_f value on a silica gel plate. odinity.com A study reported an R_f of 0.8 for fluorene compared to 0.67 for 9-fluorenone. odinity.com
Given the structure of "this compound", which possesses the nonpolar fluorenyl backbone and an alkyne functional group, its polarity is expected to be relatively low, similar to fluorene itself. The propargyl group introduces some polarizability due to the triple bond but does not significantly increase the polarity compared to a carbonyl or hydroxyl group. Therefore, it is anticipated to have a high R_f value on a silica gel plate when eluted with a nonpolar or moderately polar solvent system, such as a hexane/ethyl acetate (B1210297) mixture. quizlet.com
In a research context, TLC would be instrumental in monitoring the synthesis of "this compound", for example, in the alkylation of fluorenyl lithium with propargyl bromide. beilstein-journals.org By spotting the reaction mixture on a TLC plate alongside the starting materials, the formation of the product can be visualized as a new spot with a distinct R_f value.
Table 1: Illustrative TLC Data for Fluorene Derivatives on Silica Gel
| Compound | Mobile Phase (v/v) | Retention Factor (R_f) | Reference |
| Fluorene | Hexane/Acetone (70:30) | 0.8 | odinity.com |
| 9-Fluorenone | Hexane/Acetone (70:30) | 0.67 | odinity.com |
| 5-Bromo-1-(prop-2-yn-1-yl)-3-(9-(p-tolylethynyl)-9H-fluoren-9-yl)-1H-pyrrolo[2,3-b]pyridine | 10% EtOAc-hexane | 0.40 | acs.org |
This table is for illustrative purposes and shows typical R_f values for related fluorene compounds to provide context for the expected behavior of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govinnovatechlabs.com It is an indispensable tool for the analysis of volatile and semi-volatile organic compounds. In the context of "this compound" research, GC-MS would be employed for purity assessment and structural confirmation.
In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where it is separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. innovatechlabs.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). japsonline.comnotulaebotanicae.ro
The mass spectrum provides crucial structural information. For "this compound" (molecular formula C_16H_12, molecular weight 204.27 g/mol ), the mass spectrum obtained under electron ionization (EI) would be expected to show a molecular ion peak ([M]^+) at m/z 204. A prominent fragment ion would likely be observed at m/z 165, corresponding to the loss of the propargyl group ([M-C_3H_3]^+), which would result in the stable fluorenyl cation. Other fragmentation patterns characteristic of the fluorene ring system may also be present.
Research on related fluorene compounds demonstrates the utility of GC-MS. For instance, the analysis of various fluorene derivatives in complex mixtures, such as pyrolysis products, relies on GC-MS for their identification. nih.gov While no direct mass spectrum for "this compound" is presented, the NIST WebBook provides mass spectra for related compounds like 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- which can serve as a reference for understanding the fragmentation of the fluorene core. nist.gov
Table 2: Predicted and Reference GC-MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Predicted/Observed m/z values | Reference |
| This compound | C_16H_12 | 204.27 | 204 ([M]^•+), 165 ([M-C_3H_3]^+) (Predicted) | N/A |
| 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | C_26H_16 | 328.41 | 328, 327, 326, 164, 163 | nist.gov |
This table presents predicted mass spectral data for the target compound based on chemical principles and provides data for a related compound for comparison.
Reaction Chemistry and Mechanistic Investigations Involving the Propynyl Group
Alkyne Reactivity in 9-(2-Propyn-1-yl)-9H-fluorene
The propargyl group, featuring a terminal alkyne, is a versatile functional group that can participate in a variety of addition and cycloaddition reactions. The electron density of the triple bond allows it to act as a nucleophile, while the sp-hybridized carbons also render it susceptible to nucleophilic attack.
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The alkyne in this compound can act as a 2π-electron component in these reactions, most notably in [3+2] and [4+2] cycloadditions.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. The terminal alkyne of this compound makes it an ideal substrate for such reactions. For instance, fluorene-based conjugated polymers have been synthesized using the Cu(I)-catalyzed 1,3-dipolar "click" cycloaddition between a 2,7-diazidofluorene and an aromatic diyne, highlighting the utility of this reaction in materials science. researchgate.net Furthermore, studies on the synthesis of fluorene-triazole hybrids have demonstrated the successful application of click chemistry to create compounds with potential biological activity. researchgate.net
A recent study detailed the synthesis of two fluorene-triazole compounds, LSO258 and LSO272, which were found to have selective cytotoxicity against a human cancer cell line. researchgate.net This underscores the importance of the click reaction in conjugating the fluorene (B118485) moiety to other molecular fragments.
| Reactants | Product | Reaction Type | Significance |
| This compound, Organic Azide (B81097) | 1-(Fluoren-9-ylmethyl)-1H-1,2,3-triazole derivative | Cu(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Efficient synthesis of functionalized fluorene-triazole hybrids for materials and biological applications. nih.govresearchgate.net |
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comencyclopedia.pub In this reaction, the alkyne of this compound can serve as the dienophile (the 2π-electron component). These reactions are typically promoted by the use of electron-poor dienophiles. While the unsubstituted propargyl group is not strongly electron-deficient, its reactivity can be enhanced by the presence of activating groups or through the use of highly reactive dienes. For example, 3-acylamino-2H-pyran-2-ones have been shown to react with alkyne dienophiles to produce highly substituted aniline (B41778) derivatives after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the elimination of carbon dioxide. chim.it
The versatility of the Diels-Alder reaction is further demonstrated in the synthesis of complex polycyclic aromatic compounds. While direct examples with this compound are not prevalent in the literature, the general reactivity of alkynes as dienophiles is well-established. chim.itbeilstein-journals.org
| Diene | Dienophile | Product Type | Key Features |
| Conjugated Diene (e.g., 2H-pyran-2-one derivative) | This compound | Substituted cyclohexadiene derivative or subsequent aromatic product | Formation of a six-membered ring; potential for high regio- and stereoselectivity. masterorganicchemistry.comencyclopedia.pubchim.it |
| Anthracene | 3-Aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salt | Polycyclic cycloadduct | Example of a highly reactive dienophile in a Diels-Alder reaction. beilstein-journals.org |
The sp-hybridized carbon atoms of an alkyne are more electrophilic than their sp2-hybridized counterparts in alkenes. msu.edu This increased electrophilicity allows alkynes to undergo nucleophilic addition reactions. For terminal alkynes such as this compound, the reaction typically involves the attack of a nucleophile on one of the alkyne carbons. These reactions are particularly facile when the alkyne is "activated" by an adjacent electron-withdrawing group, as in the case of acetylenic Michael acceptors. bham.ac.uk
While the propargyl group in this compound is not strongly activated, nucleophilic additions can still occur under appropriate conditions, often catalyzed by a base or a transition metal. For example, the addition of thiols to alkynes (thiol-yne reaction) can proceed via a nucleophilic pathway to yield vinyl sulfides. bham.ac.uk
| Nucleophile | Reaction Type | Product | Mechanistic Insight |
| Thiol (R-SH) | Nucleophilic addition (Thiol-yne) | Vinyl sulfide (B99878) derivative | Attack of the thiolate anion on the alkyne. bham.ac.uk |
| Amine (R2NH) | Nucleophilic addition | Enamine or imine derivative | Addition of the amine to the alkyne, often followed by tautomerization. bham.ac.uk |
The electron-rich π-system of the alkyne in this compound allows it to act as a nucleophile and undergo electrophilic addition reactions. chemistrysteps.comlibretexts.org The mechanism of these reactions is similar to that of alkenes, proceeding through a carbocation intermediate. However, the initial protonation of an alkyne leads to a vinyl carbocation, which is generally less stable than an analogous alkyl carbocation. chemistrysteps.comlibretexts.org This can result in alkynes being less reactive towards some electrophiles compared to alkenes. libretexts.org
A key feature of electrophilic additions to terminal alkynes is the regioselectivity, which typically follows Markovnikov's rule. The electrophile adds to the terminal carbon, leading to the formation of the more substituted vinyl cation intermediate. libretexts.org A subsequent reaction with a nucleophile then yields the final product.
In the context of fluorene chemistry, the formation of a propargyl cation from a related 9-(phenylethynyl)-9H-fluoren-9-ol has been proposed as a key intermediate in a Lewis acid-mediated reaction. rsc.org This suggests that under acidic conditions, the propargyl group of this compound could also be involved in electrophilic transformations leading to cationic intermediates.
| Electrophile | Intermediate | Product | Regioselectivity |
| Hydrogen Halide (HX) | Vinyl Cation | Vinyl Halide | Markovnikov |
| Halogen (X2) | Halonium Ion | Dihaloalkene | Anti-addition |
| Water (H2O) / H+ | Vinyl Cation | Enol (tautomerizes to a ketone) | Markovnikov |
Transformations at the Fluorene Core
The fluorene ring system itself is a site of reactivity, particularly at the C9 position, which is a benzylic carbon. The protons at this position are acidic, and the carbon can be involved in oxidation and radical reactions.
The C9 position of the fluorene ring is susceptible to oxidation. A common and efficient transformation is the oxidation of 9H-fluorene and its derivatives to the corresponding 9-fluorenone. This reaction can be carried out using a variety of oxidizing agents. A particularly green and efficient method involves the use of air as the oxidant in the presence of a base such as potassium hydroxide (B78521) in a solvent like tetrahydrofuran (B95107) (THF) under ambient conditions. chim.it This method is effective for fluorenes bearing various substituents, including nitro, halogen, and alkyl groups. chim.it
The oxidation is believed to proceed through the formation of a fluorenyl anion, which then reacts with molecular oxygen. This process highlights the enhanced reactivity of the C9 position due to the stability of the intermediate anion, which is delocalized over the aromatic system.
The fluorene moiety can also participate in reactions involving radical intermediates. The C9-H bond is relatively weak for a C-H bond, and its homolytic cleavage leads to the formation of a stable 9-fluorenyl radical. This radical is stabilized by the extensive delocalization of the unpaired electron over the two benzene (B151609) rings.
The formation of fluorenyl radicals has been implicated in various chemical processes. For example, the gas-phase synthesis of 9H-fluorene itself can proceed through the radical-radical reaction of benzyl (B1604629) and phenyl radicals, involving complex radical intermediates and rearrangements. beilstein-journals.org Furthermore, stable fluorenyl radicals have been synthesized and studied for their unique properties, such as doublet emission. nih.gov These stable radicals are typically achieved by introducing bulky substituents at various positions on the fluorene core to provide kinetic protection and enhance spin delocalization. nih.gov While not directly involving this compound, these studies demonstrate the inherent tendency of the fluorene system to form and stabilize radical species at the C9 position.
Intramolecular Cyclization Processes
The propynyl (B12738560) substituent attached to the fluorene nucleus is a key player in the intramolecular cyclization reactions of this compound. These reactions, often triggered by thermal or catalytic conditions, lead to the formation of new cyclic structures.
One notable pathway involves a Diels-Alder reaction followed by an intramolecular electrophilic aromatic substitution (SEAr). In studies of related systems, 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts, which share the propargyl motif, have been shown to be highly reactive dienophiles. beilstein-journals.orgbeilstein-journals.orgnih.gov At elevated temperatures, the initial cycloadducts can undergo an intramolecular SEAr reaction, resulting in condensed carbocycles. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, the reaction of a propyn-1-iminium salt with a diene can first form a cyclohexadiene intermediate. This intermediate then undergoes an intramolecular electrophilic attack of the iminium group onto an aromatic ring, leading to dihydrofluorene derivatives. beilstein-journals.orgbeilstein-journals.org This sequence highlights a potential route for the cyclization of this compound derivatives.
Another significant cyclization mechanism involves radical pathways. The reaction of a phenyl radical with propyne (B1212725) can lead to the formation of an indene (B144670) molecule. researchgate.net This process is particularly efficient and is thought to proceed through the formation of various C9H8 isomers, with indene being a major product. researchgate.net The formation of 9H-fluorene itself can occur through unconventional radical-radical reactions, such as the reaction between a benzyl radical and a phenyl radical. acs.org This proceeds via a barrierless recombination to form a complex intermediate that, after a series of hydrogen loss steps, yields the fluorene structure. acs.org
Furthermore, the cyclization can be influenced by the nature of the substituents and the reaction conditions. For example, the presence of electron-donating groups can affect the stability and reactivity of intermediates. thieme-connect.de In some cases, the reaction can proceed through the formation of allene (B1206475) carbocation intermediates. thieme-connect.de
The table below summarizes key aspects of intramolecular cyclization processes involving propargyl-containing fluorene analogues.
| Reaction Type | Key Intermediates | Resulting Structures | Influencing Factors |
|---|---|---|---|
| Diels-Alder / SEAr | Cyclohexadiene, Iminium cations | Condensed carbocycles, Dihydrofluorenes | Temperature, Diene structure |
| Radical Cyclization | Phenylallene, Phenylpropyne isomers | Indene | Radical source, Temperature |
| Allene Carbocation Mediated | Allenyl carbocations | Functionalized fluorenes | Substituents on the aryl group |
Mechanistic Studies of Chemical Reactions
Understanding the mechanisms of reactions involving this compound is crucial for controlling the synthesis of desired products. These studies often involve a combination of kinetic analysis, thermodynamic considerations, and the direct or indirect observation of transient species.
Reaction Kinetics and Thermodynamics
Kinetic studies provide insights into the rates of reaction and the factors that influence them. For fluorene derivatives, oxidation reactions have been studied to determine reaction orders and the influence of reaction media. For example, the oxidation of fluorene and its halogenated derivatives by potassium permanganate (B83412) in acidic media showed first-order kinetics with respect to the permanganate concentration and less than unit order with respect to the fluorene substrate and acid concentration. scirp.org The rates were found to be higher in perchloric acid than in sulfuric acid, indicating a significant role of the reaction medium. scirp.org
The thermodynamics of these reactions dictate the relative stability of reactants, intermediates, and products. The formation of 9H-fluorene from the reaction of benzyl and phenyl radicals is an exoergic process, meaning it releases energy. acs.org However, the transition state for the final hydrogen loss step lies at a higher energy level than the initial reactants, suggesting that this reaction is favored at higher temperatures. acs.org In contrast, the formation of indene from the reaction of a phenyl radical with propyne involves transition states that are all lower in energy than the separated reactants, making this a favorable pathway even at low temperatures. acs.org
The following table presents a comparative overview of kinetic and thermodynamic data for reactions related to the fluorene system.
| Reaction | Kinetic Order | Key Thermodynamic Feature | Temperature Dependence |
|---|---|---|---|
| Permanganate Oxidation of Fluorenes | First order in [permanganate], <1 in [fluorene] & [acid] | - | Rate increases with temperature |
| Benzyl + Phenyl Radical Reaction | - | Exoergic, high energy final transition state | Favored at high temperatures |
| Phenyl Radical + Propyne Reaction | - | Exoergic, all transition states below reactants | Favorable at low temperatures |
Investigation of Transition States and Intermediates
The direct observation or computational modeling of transition states and intermediates is fundamental to elucidating reaction mechanisms. In the context of this compound and related compounds, various transient species have been proposed and, in some cases, characterized.
Radical intermediates are central to many of the observed transformations. The formation of 9H-fluorene from radical-radical reactions involves a 9a,9-dihydrofluorenyl radical as a key intermediate before the final hydrogen atom is lost. acs.org Similarly, the synthesis of indene from phenyl and propargyl radicals proceeds through the formation of 3-phenyl-1-propyne (B125596) and phenylallene intermediates, which then isomerize and cyclize. acs.org
Cationic intermediates also play a crucial role, particularly in acid-catalyzed or electrophilic reactions. The substituted 9-fluorenyl carbocation has been generated and studied under stable ion conditions. researchgate.net These cations can undergo rearrangements, such as 1,2-hydrogen shifts, although high-level molecular orbital calculations indicate a significant energy barrier for this process in certain substituted fluorenyl cations. researchgate.net In reactions of propyn-1-iminium salts with styrenes, resonance-stabilized benzyl cations are formed, which then undergo intramolecular cyclization to yield various products through cyclobutene (B1205218) and dihydronaphthalene intermediates. beilstein-journals.orgbeilstein-journals.org A plausible mechanism for the formation of certain functionalized fluorene derivatives involves the generation of a propargyl cation, which then leads to a common fluorene-9-spiroazitidine intermediate. rsc.org
The table below details some of the key intermediates investigated in reactions involving the fluorene framework.
| Intermediate Type | Specific Example | Method of Investigation | Subsequent Transformation |
|---|---|---|---|
| Radical | 9a,9-dihydrofluorenyl radical | Electronic structure calculations | Hydrogen atom loss to form 9H-fluorene |
| Radical | Phenylallene | Photoionization mass spectrometry | Isomerization and cyclization to indene |
| Carbocation | 9-(Diphenylmethyl)fluoren-9-yl cation | Stable ion conditions, Laser flash photolysis | 1,2-Hydride shift |
| Carbocation | Resonance-stabilized benzyl cation | 19F NMR spectroscopy | Intramolecular cyclization |
| Spiro Intermediate | Fluorene-9-spiroazitidine | Plausible mechanism based on products | Rearrangement to functionalized fluorenes |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. worldscientific.comchemrxiv.org It is particularly effective for optimizing molecular structures and calculating a wide range of molecular properties for compounds like fluorene derivatives. worldscientific.com The selection of the functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP being commonly employed. worldscientific.comworldscientific.com
The electronic structure of a molecule dictates its chemical and physical properties. DFT calculations are frequently used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's electronic stability, reactivity, and optical properties. worldscientific.com
For fluorene derivatives, the substitution at the C9 position significantly influences the electronic landscape. nih.gov For instance, studies on dibenzofulvene derivatives, which feature an sp2-hybridized carbon at the 9-position, show that N-donor substituents can significantly lower the energy gap compared to the parent fluorene. nih.gov In one study, the calculated energy gap for unsubstituted fluorene (A-0) was 4.90 eV, while for N-donor substituted derivatives (A-1–A-6), the gaps were substantially smaller, ranging from 2.13 eV to 2.80 eV. nih.gov This reduction in the energy gap is promising for applications in organic electronics. nih.gov
Similarly, DFT studies on 2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile (PyFM) and 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one (PyFO) demonstrate how modifications to the fluorene core affect the HOMO-LUMO gap. The introduction of the malononitrile (B47326) group in PyFM results in a smaller energy gap compared to the oxygen-containing PyFO, indicating enhanced reactivity and potential for use in dye-sensitized solar cells. chemmethod.com Molecular orbital analysis of these systems reveals an intramolecular charge transfer (ICT) from the donor to the acceptor parts of the molecule, a key feature for such applications. chemmethod.comnih.gov
Table 1: Calculated Electronic Properties of Selected Fluorene Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Fluorene (A-0) | DFT | -6.22 | -1.32 | 4.90 | nih.gov |
| Dibenzofulvene Derivative (A-1) | DFT | -4.94 | -2.59 | 2.35 | nih.gov |
| Dibenzofulvene Derivative (A-6) | DFT | -4.93 | -2.35 | 2.58 | nih.gov |
| PyFO | DFT | -6.19 | -2.54 | 3.65 | chemmethod.com |
| PyFM | DFT | -6.42 | -3.48 | 2.94 | chemmethod.com |
Determining the most stable three-dimensional arrangement of atoms, or the equilibrium geometry, is a fundamental step in computational analysis. mdpi.com Geometry optimization is an iterative process where the energy of the molecule is minimized with respect to the coordinates of its atoms. nih.gov DFT methods are widely used for this purpose, providing accurate predictions of bond lengths, bond angles, and dihedral angles. worldscientific.com
In the synthesis of fullerene-fluorene dyads, the starting material was a series of 9-ethynyl-9H-fluoren-9-yl carboxylates. acs.org The single-crystal X-ray structure of one of the resulting products revealed a distorted cyclobutane (B1203170) ring, a detail that can be correlated with and explained by computational geometry optimization. acs.org
Vibrational analysis through DFT calculations allows for the prediction of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. These calculated frequencies can then be compared with experimental spectroscopic data to confirm the structure of a synthesized compound and to aid in the assignment of spectral bands. worldscientific.com
Computational studies on fluorene derivatives often show good correlation between theoretical and experimental vibrational spectra. worldscientific.com For instance, the calculated vibrational spectra for halogen-substituted fluorenes using DFT can accurately predict the shifts in vibrational frequencies upon substitution. worldscientific.com This type of analysis would be crucial for characterizing this compound and confirming the presence of the characteristic C≡C and C-H stretching frequencies of the propargyl group.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamics, conformational changes, and interactions of molecules.
In another study, first-principles molecular dynamics simulations were used to understand the stabilizing role of hydrogen-bonding networks in layered simple hydroxides functionalized with fluorene-phosphonic acids. epa.gov For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation of the propargyl group relative to the fluorene moiety, and its interactions with solvents or other molecules in a condensed phase.
Quantum-Chemical Investigations of Reactivity and Stability
Quantum-chemical calculations are essential for understanding the intrinsic reactivity and stability of molecules. DFT-based reactivity descriptors, such as electronegativity (χ), hardness (η), and softness (σ), can be calculated to predict the reactive behavior of a molecule. chemmethod.com
Studies on polycyclic aromatic hydrocarbons (PAHs) and their formation mechanisms provide context for the reactivity of fluorene derivatives. kaust.edu.sa The propargyl radical (C3H3) is a key species in the growth of PAHs in high-temperature environments. rsc.orgacs.org The reaction of benzyl and propargyl radicals has been shown through experiments and theoretical calculations to be a pathway to naphthalene (B1677914) formation. rsc.org This highlights the reactive nature of the propargyl group.
The reactivity of 9-alkynyl-9H-fluorenes has been investigated in the context of their conversion to fluorenylidene-allenes, which are intermediates in the synthesis of electroluminescent tetracenes. researchgate.netresearchgate.net These studies, supported by DFT calculations, reveal the complex reaction pathways and rearrangements that these molecules can undergo. researchgate.netresearchgate.net The stability of the fluorene core combined with the reactivity of the propargyl substituent makes this compound an interesting subject for such investigations.
Structure-Property Relationship Studies via Computational Methods
A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. For fluorene derivatives, this often involves correlating calculated electronic and structural parameters with experimentally observed optical and electrochemical properties. nih.govacs.orgrsc.org
For example, theoretical calculations on D-π-A chromophores based on 9,9-dimethyl-9H-fluoren-2-amine were used to corroborate experimental findings on their nonlinear optical behavior. nih.gov The calculations helped to interpret how the modulation of the "push-pull" character of the molecule enhances its hyperpolarizability. nih.gov Similarly, studies on spirobifluorene derivatives show how the substitution pattern significantly modifies electronic properties like HOMO/LUMO levels and, consequently, the performance of these materials in organic electronics. rsc.org
By calculating properties such as the HOMO-LUMO gap, dipole moment, and transition energies, computational methods can predict and explain the absorption and emission spectra of fluorene derivatives. worldscientific.comnih.gov Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. worldscientific.commdpi.com For a series of N-donor substituted dibenzofulvenes, simulated absorption spectra showed good agreement with experimental results, confirming that the long-wavelength absorption band arises from an intramolecular charge transfer transition. nih.gov These structure-property relationship studies are vital for the rational design of new fluorene-based materials with tailored properties for specific applications. rsc.org
Reaction Pathway and Mechanism Elucidation via Theoretical Models
A comprehensive review of scientific literature indicates a notable absence of specific computational studies dedicated to elucidating the reaction pathways and mechanisms of this compound. Research employing theoretical models to map reaction coordinates, transition states, and intermediate energetics for this particular compound does not appear to be publicly available at this time.
However, the field of computational chemistry provides powerful tools for such investigations, and studies on structurally related molecules can offer insight into the types of mechanisms that could be operative. Theoretical methods, particularly Density Functional Theory (DFT), are frequently used to explore complex reaction mechanisms that are otherwise difficult to determine experimentally. sumitomo-chem.co.jp These calculations are crucial for understanding electronic states, identifying short-lived intermediates, and mapping the potential energy surfaces of reactions involving organometallic catalysts or complex organic transformations. sumitomo-chem.co.jp
For context, theoretical calculations have been instrumental in understanding the formation of the parent molecule, 9H-fluorene. For instance, the gas-phase synthesis of 9H-fluorene from the reaction of benzyl (C₇H₇•) and phenyl (C₆H₅•) radicals has been shown through theoretical modeling to proceed via an unconventional pathway. nih.gov Instead of a direct recombination at the radical centers, calculations support a mechanism involving the addition of the phenyl radical to the ortho position of the benzyl radical, leading to unexpected intermediates like 1-(6-methylenecyclohexa-2,4-dienyl)benzene. nih.gov This work highlights how computational models can reveal non-intuitive reaction pathways that defy conventional chemical wisdom.
Furthermore, for reactions involving precursors similar to this compound, such as 9-(phenylethynyl)-9H-fluoren-9-ols, reaction mechanisms have been proposed, although not always fully elucidated by computational models. These proposed pathways often involve key reactive species like allene carbocation intermediates or propargylic carbocations. researchgate.netacs.orgresearchgate.netrsc.org For example, the BF₃·OEt₂-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles is postulated to proceed through a propargylic carbocation, which then engages in the subsequent bond-forming steps. acs.orgresearchgate.netrsc.org
Computational investigations into other, different propargyl systems, such as the Claisen rearrangement of aryl propargyl ethers, demonstrate the capability of DFT calculations to explain how substituents influence reactivity and regioselectivity between competing reaction cascades. nsf.gov Such studies typically involve locating transition states and calculating the free energy profiles for each potential pathway to determine the most favorable route.
While no specific data tables for this compound can be presented, the table below illustrates the type of data typically generated in computational studies of reaction mechanisms, using the theoretically studied gas-phase formation of the parent 9H-fluorene as a conceptual example.
Table 1: Illustrative Data from a Hypothetical Reaction Pathway Calculation This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
| Step | Reactant(s) | Intermediate/Transition State | Product(s) | Calculated Energy Barrier (kcal/mol) |
| 1 | Benzyl Radical + Phenyl Radical | Phenyl addition to ortho position TS | 1-(6-methylenecyclohexa-2,4-dienyl)benzene | Barrierless |
| 2 | 1-(6-methylenecyclohexa-2,4-dienyl)benzene | H-abstraction/cyclization TS | Dihydrophenanthrene intermediate | 15.2 |
| 3 | Dihydrophenanthrene intermediate | H-elimination TS | 9H-Fluorene + H atom | 25.7 |
Should future computational research focus on this compound, it would likely explore its reactivity in cycloadditions, metal-catalyzed couplings, or rearrangements, providing valuable, quantitative insight into the energies of its transition states and intermediates.
Conclusion
Strategies for C-9 Functionalization of Fluorene (B118485)
The reactivity of the methylene (B1212753) bridge at the C-9 position of the fluorene molecule provides a direct avenue for introducing a wide array of functional groups. researchgate.net This section outlines the principal methods for achieving C-9 functionalization, with a focus on the introduction of the 2-propyn-1-yl moiety.
Alkylation and Substitution Reactions at the C-9 Position
Direct alkylation of the fluorene ring at the C-9 position is a fundamental and widely utilized strategy for creating C-C bonds. researchgate.net This approach typically involves the deprotonation of the acidic C-9 proton by a suitable base to generate a fluorenyl anion, which then acts as a nucleophile, attacking an alkylating agent.
Conventional methods often employ strong bases and alkyl halides, which can sometimes lead to the formation of bis-alkylated products as the major outcome. researchgate.net However, strategies to achieve selective mono-alkylation have been developed. The "borrowing hydrogen" strategy, for instance, offers an atom-economical pathway to mono-alkylated fluorenes. researchgate.net Ruthenium-catalyzed reactions of 9H-fluorene with various alcohols, including primary and secondary ones, have been shown to be effective for mono-C9-alkylation. acs.orgsci-hub.se These reactions proceed under ligand-free conditions and demonstrate broad substrate scope. acs.orgsci-hub.se
Another approach involves the use of molybdenum(V) reagents to achieve oxidative coupling, providing rapid access to highly functionalized 9-monosubstituted fluorenes in high yields. nih.gov This method is notable for its modularity and tolerance of various functional groups. nih.gov Additionally, metal-free oxidative protocols have been described for the functionalization of the C-9 position. nih.gov For instance, the reaction of 9-substituted fluorenes with alkyl nitriles can introduce new carbon-carbon bonds at this position. nih.gov
The direct substitution of a leaving group at the C-9 position is also a viable route. For example, 9-(Chloromethyl)-9H-fluorene, which can be synthesized by reacting fluorene with formaldehyde (B43269) and HCl, serves as a precursor where the chloromethyl group can undergo nucleophilic substitution. Similarly, 9-bromo-9-phenylfluorene (B18599) can be used in alkylation reactions of α-amino esters. orgsyn.org
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Conventional Alkylation | Alkyl halides, Base | Can lead to bis-alkylation. researchgate.net | researchgate.net |
| Borrowing Hydrogen | Ruthenium catalyst | Atom-economical, yields mono-alkylated product. researchgate.netacs.org | researchgate.netacs.org |
| Oxidative Coupling | Molybdenum(V) reagents | Modular, high-yielding, tolerates labile moieties. nih.gov | nih.gov |
| Metal-Free Oxidative Protocol | Alkyl nitriles, t-BuOOt-Bu | Operationally simple, good functional group compatibility. nih.gov | nih.gov |
Introduction of Propynyl (B12738560) Moieties via Organometallic Reagents
Organometallic reagents are powerful tools for the precise introduction of functional groups, including the propynyl moiety, onto the fluorene core. libretexts.orgwiley-vch.deuniurb.it These methods often offer high selectivity and efficiency. libretexts.orguniurb.it
The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.govchem-station.com This reaction is highly valuable for synthesizing alkynyl-substituted aromatic compounds. researchgate.net While the classic Sonogashira reaction involves the coupling of a terminal alkyne with a halide, variations exist. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira couplings have been developed to avoid the formation of alkyne homo-coupling byproducts. nih.gov
In the context of synthesizing 9-alkynylfluorenes, a Sonogashira coupling would typically involve a 9-halofluorene derivative and a propynylating agent. The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org The efficiency of the Sonogashira coupling has made it a widely used tool in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.orgresearchgate.net
Beyond the Sonogashira reaction, a broader range of palladium-catalyzed coupling reactions can be employed to introduce alkynyl groups. chim.itresearchgate.netchemrxiv.org For instance, palladium-catalyzed reactions of terminal alkynes with triazine esters have been shown to produce a wide array of ynones under copper-free and ligand-free conditions. organic-chemistry.org This highlights the potential for using activated esters as coupling partners in palladium catalysis. organic-chemistry.org
Another relevant transformation is the Suzuki-Miyaura cross-coupling reaction. While typically used for aryl-aryl bond formation, variations allowing the coupling of alkynyl halides with organoboronic acids have been reported. organic-chemistry.org A ligand-free, palladium-catalyzed Suzuki-Miyaura reaction of alkynyl halides with organoboronic acids under aerobic conditions can produce unsymmetrical diarylalkynes. organic-chemistry.org Such methodologies could potentially be adapted for the synthesis of 9-alkynylfluorenes.
| Reaction | Catalyst System | Coupling Partners | Key Features | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst | Terminal alkyne and Aryl/Vinyl halide | Mild conditions, high efficiency for C(sp)-C(sp2) bond formation. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Copper-Free Sonogashira | Palladium catalyst | Terminal alkyne and Aryl/Vinyl halide | Avoids homo-coupling byproducts. nih.gov | nih.gov |
| Alkynylation of Triazine Esters | Palladium catalyst | Terminal alkyne and Triazine ester | CO-, Cu-, ligand-, and base-free conditions. organic-chemistry.org | organic-chemistry.org |
| Suzuki-Miyaura of Alkynyl Halides | Palladium catalyst | Alkynyl halide and Organoboronic acid | Ligand-free, aerobic conditions. organic-chemistry.org | organic-chemistry.org |
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a powerful and efficient approach to complex molecular architectures. rug.nlresearchgate.net Fluorene and its derivatives have been successfully employed in MCRs to generate diverse and complex structures. rug.nlresearchgate.net
Isocyanide-based multicomponent reactions (IMCRs) using 9-isocyano-9H-fluorene as a key building block have been reported. rug.nl The dual functionality of this isocyanide allows for the creation of a wide range of unprecedented adducts through various IMCRs. rug.nl While not a direct synthesis of 9-(2-Propyn-1-yl)-9H-fluorene, these MCR strategies demonstrate the versatility of the fluorene scaffold and could potentially be adapted to incorporate a propynyl moiety through the use of a suitable propargylated reactant.
Tandem reactions, which can be considered a subset of multicomponent strategies, have also been used to synthesize functionalized fluorenes. For example, a tandem Suzuki/phenolic aldolisation sequence provides an efficient route to 9-hydroxyfluorenes. univ-rennes.fr By including an amine as a third component, this process can be extended to the synthesis of 9-aminofluorenes. univ-rennes.fr
Synthesis of Fluorene Precursors and Intermediates
A common precursor for many functionalized fluorenes is 9-fluorenone, which can be synthesized through various methods, including the palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes. acs.org 9-Fluorenone can then be reacted with ethynylmagnesium bromide or a similar organometallic reagent to generate 9-ethynyl-9-fluorenol. researchgate.net This propargylic alcohol is a versatile intermediate that can undergo further reactions to yield a variety of 9-substituted fluorene derivatives. researchgate.net
For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, catalyzed by boron trifluoride, affords highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides. thieme-connect.de This demonstrates how a propargyl alcohol-type precursor can be used to build more complex structures. thieme-connect.de
The synthesis of halogenated fluorenes, such as 9-bromofluorene, is also of significant importance as these compounds are key starting materials for cross-coupling reactions. orgsyn.org
| Compound Name |
|---|
| This compound |
| 9H-fluorene |
| 9-fluorenone |
| 9-isocyano-9H-fluorene |
| 9-(Chloromethyl)-9H-fluorene |
| 9-bromo-9-phenylfluorene |
| 9-hydroxyfluorenes |
| 9-aminofluorenes |
| 9-ethynyl-9-fluorenol |
| 9-(phenylethynyl)-9H-fluoren-9-ols |
| (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides |
| 9-bromofluorene |
Preparation of 9-Substituted Fluorenes
The core strategy for synthesizing 9-substituted fluorenes, including the target compound, hinges on the notable acidity of the protons at the C9 position of the fluorene molecule. wikipedia.org The pKa of these protons is approximately 22.6 in dimethyl sulfoxide (B87167) (DMSO), making them susceptible to deprotonation by a sufficiently strong base. wikipedia.org
The reaction proceeds by first generating the fluorenyl anion (C₁₃H₉⁻). This is commonly accomplished by reacting fluorene with an alkali metal, such as potassium, in an appropriate ether solvent like dioxane or tetrahydrofuran (B95107) (THF). cdnsciencepub.comcdnsciencepub.com The resulting fluorenyl anion is a potent nucleophile and is characteristically deep orange in color. wikipedia.org
Once formed, this nucleophilic anion readily reacts with a suitable electrophile in a nucleophilic substitution reaction. To synthesize this compound, the electrophile of choice is a propargyl halide, most commonly propargyl bromide. The fluorenyl anion attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the new carbon-carbon bond at the C9 position.
General Reaction Scheme:
Deprotonation: Fluorene is treated with a strong base (e.g., potassium metal) in a solvent (e.g., dioxane) to form the fluorenyl potassium salt.
Alkylation: The fluorenyl anion then reacts with propargyl bromide, yielding this compound.
Alternative, more complex methods for generating substituted fluorenes exist, such as palladium-catalyzed reactions. For instance, 9,9-disubstituted fluorenes can be synthesized from 2-iodobiphenyls and α-diazoesters via a tandem palladium-catalyzed C(sp²)−H activation and carbenoid insertion sequence. labxing.com
Routes to Propynyl-Containing Building Blocks
The primary propynyl-containing building block for the synthesis of this compound is propargyl bromide (3-bromo-1-propyne). This reagent is a versatile electrophile used to introduce the propynyl group into a wide range of molecules. wikipedia.orgmdpi.comfiveable.me
The most common laboratory and industrial preparation of propargyl bromide involves the reaction of propargyl alcohol with a phosphorus halide, typically phosphorus tribromide (PBr₃). wikipedia.orgprepchem.comgoogle.com The reaction is often performed in the presence of a weak base, such as pyridine, to neutralize the acidic byproducts. prepchem.com
Careful temperature control is crucial during the synthesis due to the exothermic nature of the reaction between propargyl alcohol and phosphorus tribromide. google.com The temperature is generally maintained between 0 °C and 25 °C to prevent side reactions and ensure the stability of the product. google.com Propargyl bromide itself is a lachrymator and must be handled with care. wikipedia.org The propynyl group it provides is a key functional group for further chemical transformations, including cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". researchgate.nettaylorfrancis.compeptide.com
Purification and Isolation Techniques for Chemical Compounds
Following the synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, byproducts, and residual solvents. The techniques employed are standard for non-polar to moderately polar organic compounds.
Crystallization and Recrystallization Crystallization is a primary method for the purification of fluorene and its derivatives. mdpi.com Crude fluorene products can be purified by dissolving them in a suitable hot solvent and allowing the solution to cool, which causes the purified compound to crystallize. google.com The choice of solvent is critical. For fluorene derivatives, lower aliphatic alcohols such as methanol, ethanol, or isopropanol (B130326) are frequently used. google.comepo.org In some procedures, a homogeneous solution is first prepared using a good solvent (e.g., an alcohol), followed by the addition of an anti-solvent (e.g., water) to induce precipitation of the purified product. google.com
| Solvent/System | Purpose | Reference |
|---|---|---|
| Lower Aliphatic Alcohols (Methanol, Ethanol, Propanol) | Recrystallization solvent for high-purity product. | google.comepo.org |
| Acetonitrile | Used as a first purification step for crude product. | epo.org |
| Toluene / Alcohol Mixture | Recrystallization solvent system. | epo.org |
| Alcohol / Water Mixture | Solvent/anti-solvent system to induce precipitation. | google.com |
Column Chromatography Silica (B1680970) gel column chromatography is a highly effective and widely used technique for separating organic compounds. For this compound, this method can efficiently separate the target molecule from non-polar impurities (like unreacted fluorene) and more polar byproducts. A solvent system of increasing polarity, typically starting with a non-polar solvent like hexanes and gradually adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is used to elute the compounds from the column. The progress of the separation is monitored by thin-layer chromatography (TLC).
Zone Melting For achieving exceptionally high purity, zone melting is a specialized technique that has been successfully applied to fluorene. mdpi.com This method involves passing a narrow molten zone through a solid charge of the material. Impurities, having different solubilities in the solid and liquid phases, are progressively segregated to one end of the charge. This technique is advantageous as it does not require solvents and can yield purities exceeding those typically achieved by crystallization alone. mdpi.com
Derivatives and Advanced Materials Applications Non Prohibited
Synthesis of Novel 9-(2-Propyn-1-yl)-9H-fluorene Derivatives
The chemical reactivity of both the fluorene (B118485) moiety and the terminal alkyne of the propynyl (B12738560) group allows for extensive functionalization, enabling the synthesis of a wide array of novel derivatives with tailored properties.
The fluorene ring system is amenable to various electrophilic substitution and cross-coupling reactions, primarily at the C-2 and C-7 positions, which are the most electronically activated sites. mdpi.com
Halogenation: Halogenated derivatives, particularly those containing bromine or iodine, are crucial intermediates for subsequent cross-coupling reactions. For instance, the bromination of 9-substituted fluorenes can be achieved using reagents like N-bromosuccinimide (NBS). The direct chlorination of the fluorene core has also been reported using agents such as sulfuryl chloride in glacial acetic acid to produce 2,7-dichlorofluorene. google.com These halogenated derivatives of this compound serve as key precursors for the introduction of various aryl or alkyl groups.
Alkylation and Arylation: The introduction of alkyl or aryl groups at the 2,7-positions of the fluorene core can significantly modify the solubility, solid-state packing, and electronic properties of the resulting molecule. The Suzuki coupling reaction is a powerful and widely used method for this purpose. nih.gov It involves the palladium-catalyzed reaction of a 2,7-dihalo-9-(2-propyn-1-yl)-9H-fluorene with an appropriate organoboron compound, such as an arylboronic acid or ester. 20.210.105 This strategy allows for the incorporation of a diverse range of functional groups, leading to materials with fine-tuned characteristics for specific applications.
A summary of common modification reactions at the fluorene moiety is presented below.
| Reaction Type | Reagents and Conditions | Positions Modified | Purpose |
| Bromination | N-Bromosuccinimide (NBS), Solvent (e.g., DMF) | 2, 7 | Precursor for cross-coupling |
| Chlorination | Sulfuryl chloride (SO₂Cl₂), Glacial acetic acid | 2, 7 | Precursor for cross-coupling |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2, 7 | Tune electronic properties, improve solubility |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2, 7 | Extend π-conjugation |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2, 7 | Introduce charge-transporting groups |
The terminal alkyne of the propynyl group is a highly versatile functional handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and Sonogashira cross-coupling reactions.
Click Chemistry: The CuAAC reaction provides an efficient and highly selective method for connecting the this compound unit to molecules containing an azide (B81097) group. organic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov By reacting with various azides, a diverse library of 1,2,3-triazole-containing fluorene derivatives can be synthesized. This approach is particularly useful for attaching complex functional moieties, including biomolecules or fluorescent dyes, to the fluorene scaffold. nih.govekb.eg
Sonogashira Coupling: The palladium-copper co-catalyzed Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne of the propynyl group and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction is instrumental in extending the π-conjugated system of the molecule by linking the fluorene core to other aromatic systems through a rigid acetylene bridge. organic-chemistry.org This derivatization strategy is fundamental for constructing linear, conjugated molecules with tailored optical and electronic properties. dntb.gov.ua
The table below summarizes key reactions involving the propynyl group.
| Reaction Type | Reagents and Conditions | Resulting Linkage | Key Feature |
| CuAAC (Click Chemistry) | Organic azide (R-N₃), Cu(I) catalyst | 1,2,3-Triazole | High efficiency and selectivity |
| Sonogashira Coupling | Aryl/Vinyl halide (R-X), Pd/Cu catalyst, Base | Alkyne (C≡C) | Extends π-conjugation |
Role as Monomers and Building Blocks in Polymer Chemistry
The bifunctional nature of derivatized this compound (i.e., reactive sites on both the fluorene ring and the propynyl group) makes it an excellent monomer for the synthesis of advanced polymeric materials.
Polymers featuring a fluorene-based backbone are extensively studied for their exceptional optoelectronic properties. nih.gov The propynyl group offers a direct route to incorporate this valuable monomer into conjugated polymer chains.
Sonogashira Cross-Coupling Polycondensation: A primary method for creating conjugated polymers from these monomers is through Sonogashira cross-coupling polycondensation. dntb.gov.uanih.gov This involves the reaction of a 2,7-dihalo-9-(2-propyn-1-yl)-9H-fluorene monomer with a co-monomer containing two terminal alkyne groups. Alternatively, a monomer such as 2,7-diethynyl-9-(2-propyn-1-yl)-9H-fluorene could be polymerized with an aryl dihalide. The resulting polymers, known as poly(arylene ethynylene)s, possess a rigid backbone with extended π-conjugation, which is essential for efficient charge transport and luminescence. mdpi.com This synthetic strategy allows for precise control over the polymer's molecular structure and properties. mdpi.com
Hybrid materials, which combine organic conjugated polymers with inorganic components, are a promising class of materials that can exhibit synergistic properties. nih.gov Polymers derived from this compound can be integrated into such hybrid systems.
Organic-Inorganic Nanocomposites: Polyfluorenes can be used to create hybrid nanoparticles by incorporating them into an inorganic matrix, such as silica (B1680970). rsc.org One approach involves synthesizing polyfluorene derivatives that have pendant crosslinkable groups, like alkoxysilanes. These functionalized polymers can then undergo simultaneous nanoprecipitation and hydrolysis/crosslinking of the silyl groups to form stable aqueous dispersions of polymer-silica composite nanoparticles. rsc.org Another strategy involves designing polymers with functional groups that can act as ligands, binding directly to the surface of inorganic nanoparticles, such as cadmium selenide (CdSe) quantum dots. researchgate.net These hybrid materials can combine the processability and luminescence of the polymer with the unique electronic or optical properties of the inorganic component. mdpi.com
Applications in Organic Electronic Devices
Fluorene-based polymers are renowned for their high photoluminescence quantum yields, good thermal stability, and excellent charge-carrier mobilities, making them prime candidates for use in a variety of organic electronic devices. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Polyfluorenes are widely used as the emissive layer in OLEDs, particularly for generating blue light. 20.210.105tci-thaijo.orgtci-thaijo.org By copolymerizing fluorene units with other monomers, the emission color can be tuned across the entire visible spectrum. 20.210.105 For example, copolymers of fluorene have been developed that exhibit yellow-green, orange, or red emission. 20.210.105mdpi.comrsc.org The high efficiency of these materials is a key advantage for display and lighting applications. rsc.org Devices fabricated with fluorene-based copolymers have demonstrated high brightness and efficiency. For instance, an OLED incorporating a fluorene copolymer with 9,10-dicyanophenanthrene units achieved a maximum brightness of 9230 cd/m² and a current efficiency of 3.33 cd/A. mdpi.com
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the fluorene unit facilitates intermolecular π-π stacking, which is conducive to efficient charge transport. This makes polyfluorenes suitable for use as the active semiconductor layer in OFETs. The ability to modify the fluorene core and introduce various side chains allows for the optimization of charge mobility and device performance.
The functionalization provided by the 9-(2-propyn-1-yl) group allows for the creation of polymers with precisely controlled electronic energy levels and morphologies, which are critical factors in the performance of these organic electronic devices.
Hole-Transporting Materials in Perovskite Solar Cells
Fluorene derivatives have been extensively investigated as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) due to their excellent film-forming properties, suitable energy levels for efficient hole extraction, and high hole mobility. sigmaaldrich.commdpi.com The 9H-fluorene core contributes to good thermal stability and morphological integrity of the HTM layer, which is crucial for the long-term performance of PSCs. nih.gov
While this compound itself may not be directly used as a primary HTM, its true value lies in its role as a synthon for creating more complex, high-performance HTMs. The propargyl group can be utilized in several ways:
Polymerization: The alkyne functionality allows for the polymerization of the fluorene monomer to create polymeric HTMs (p-HTMs). These p-HTMs can offer advantages such as improved film formation, enhanced thermal stability, and better interfacial contact with the perovskite layer compared to their small-molecule counterparts.
Dendrimer Synthesis: The propargyl group can serve as a focal point for the construction of dendrimeric HTMs. Dendrimers based on a fluorene core can exhibit enhanced hole-transporting properties due to their well-defined, three-dimensional structures.
Functionalization: Through click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), various functional groups can be attached to the fluorene core. This allows for fine-tuning of the highest occupied molecular orbital (HOMO) energy level to better align with the valence band of the perovskite absorber, thereby facilitating efficient hole extraction and minimizing energy loss.
The performance of PSCs is highly dependent on the properties of the HTM. The table below summarizes the performance of PSCs incorporating various fluorene-based HTMs, illustrating the potential of this class of materials.
| HTM based on Fluorene Derivative | Power Conversion Efficiency (PCE) | Reference Compound |
| Fluorene-terminated HTM | 19.06% | FMT |
| Enamine-based fluorene HTM (doped) | 19.3% | Not specified |
| Enamine-based fluorene HTM (dopant-free) | 17.1% | Not specified |
| Fluorene-carbazole conjugated polymer | Not specified | PF8Cz |
This table presents data for illustrative fluorene-based HTMs to show the potential of this compound class.
Components in Organic Light-Emitting Diodes (OLEDs)
The high photoluminescence quantum yield (PLQY), excellent thermal stability, and good charge transport properties of fluorene derivatives make them prime candidates for use in organic light-emitting diodes (OLEDs), particularly for blue emission. mdpi.comtci-thaijo.orgresearchgate.net The rigid structure of the fluorene core helps to prevent non-radiative decay processes, leading to efficient light emission.
The propargyl group in this compound provides a strategic point for chemical modification to develop advanced OLED materials:
Emissive Layer Materials: By functionalizing the propargyl group, the emission color of the fluorene core can be tuned. Attaching electron-donating or electron-withdrawing groups can modify the energy levels of the molecule, leading to shifts in the emission wavelength. Copolymers incorporating this compound can also be synthesized to create materials with specific electroluminescent properties. researchgate.net
Host Materials: In phosphorescent OLEDs (PHOLEDs), a host material with a high triplet energy is required to efficiently confine the triplet excitons on the phosphorescent guest emitter. Fluorene derivatives are known to possess high triplet energies. rsc.org The propargyl group can be used to polymerize or create dendrimeric structures that form a stable and efficient host matrix for phosphorescent dopants.
Charge-Transporting Layers: Modified fluorene derivatives can also be employed in the hole-transporting or electron-transporting layers of OLEDs. The ability to create polymeric or cross-linked networks via the propargyl group can lead to more robust and stable charge-transporting layers with improved device lifetime.
The performance of OLEDs using fluorene-based materials is demonstrated in the following table, showcasing their potential for high efficiency and brightness.
| Fluorene Derivative Application | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (%) | Emitted Color | Reference |
| Green PHOLEDs with alkyl fluorene-based HTM | 81.06 | 23.25 | Green | rsc.org |
| Blue OLED with fluorene-bridged quinazoline | Not specified | 1.58 | Blue | Not specified |
| Yellow-greenish OLED with 9-borafluorene derivative | >22,000 cd/m² (Luminance) | Not specified | Yellow-greenish | nih.govnih.gov |
This table provides examples of the performance of OLEDs incorporating various fluorene derivatives.
Polymer Solar Cells and Organic Photovoltaics
In the field of organic photovoltaics (OPVs), fluorene-based conjugated polymers are widely used as electron donor materials in the active layer of bulk heterojunction solar cells. semi.ac.cnaimspress.com The fluorene unit offers good processability, thermal stability, and the ability to tune the electronic properties through chemical modification. nih.govucla.edu
This compound is a key monomer for the synthesis of such polymers. The propargyl group enables polymerization through various techniques, including:
Alkyne Polymerization: The terminal alkyne can directly participate in polymerization reactions to form poly(fluorene)s with a conjugated backbone, suitable for OPV applications.
Copolymerization: It can be copolymerized with other monomers to create donor-acceptor (D-A) copolymers. scienceandtechnology.com.vn This approach is highly effective for tuning the bandgap of the polymer to achieve broader absorption of the solar spectrum, which is essential for high-efficiency solar cells. rsc.org For instance, a copolymer of a 9-alkylidene-9H-fluorene derivative demonstrated a power conversion efficiency of 6.2%. sigmaaldrich.comresearchgate.net
The performance of polymer solar cells is critically dependent on the properties of the conjugated polymer used in the active layer. The table below presents the power conversion efficiencies (PCEs) achieved with different fluorene-based polymers.
| Fluorene-Based Polymer | Power Conversion Efficiency (PCE) | Acceptor Material |
| Poly[9-(1′-hexylheptylidene)-2,7-fluorene-alt-5,5-(4′,7′-di-2-thienyl-5′,6′-dialkoxy-2′,1′,3′-benzothiadiazole)] (PAFDTBT) | 6.2% | PC71BM |
| Alternating polyfluorene copolymer | 4.5% | PC71BM |
| Oxime functionalized fluorene polymer (fluorinated) | 10.71% | Y6 |
This table illustrates the performance of solar cells based on various fluorene-containing polymers.
Fluorescent Chemosensors and Molecular Recognition Systems
The inherent fluorescence of the fluorene core makes it an excellent scaffold for the development of fluorescent chemosensors. frontiersin.org These sensors can detect a wide range of analytes, including metal ions and carbohydrates, with high sensitivity and selectivity. nih.govnih.gov
The design of a fluorescent chemosensor based on this compound typically involves a modular approach consisting of three main components:
Fluorophore: The 9H-fluorene unit serves as the signaling unit. Its fluorescence properties change upon analyte binding.
Receptor (Recognition Unit): This is the part of the molecule that selectively binds to the target analyte.
Linker: This connects the fluorophore to the receptor.
The propargyl group in this compound is exceptionally well-suited to act as a versatile linker or a point of attachment for the receptor. The primary method for this is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction , a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent attachment of an azide-functionalized receptor to the propargyl-fluorene scaffold, forming a stable triazole ring. This methodology offers a straightforward and high-yielding route to a diverse library of chemosensors.
The sensing mechanism can be based on several photophysical processes, including:
Photoinduced Electron Transfer (PET)
Förster Resonance Energy Transfer (FRET)
Intramolecular Charge Transfer (ICT) nih.gov
Depending on the design, the sensor can exhibit a "turn-on" response (fluorescence enhancement) or a "turn-off" response (fluorescence quenching) upon binding to the analyte. nih.gov
Fluorescent chemosensors derived from this compound can be designed to detect a variety of important analytes.
Metal Ions: By attaching appropriate chelating agents (receptors) such as crown ethers, aza-macrocycles, or specific ligands to the fluorene core via the propargyl group, sensors for various metal ions can be developed. mdpi.com For example, a fluorene-based probe has shown high sensitivity and selectivity for Zn²⁺ ions. nih.govnih.govresearchgate.net The detection limits for some fluorenone-based sensors for iodide ions have been reported to be in the nanomolar range. nih.gov The binding of the metal ion to the receptor alters the electronic properties of the system, leading to a change in the fluorescence of the fluorene unit.
Carbohydrates: For the detection of carbohydrates, boronic acid-based receptors are commonly employed. These can be attached to the this compound scaffold. The interaction of the boronic acid with the diol units of carbohydrates can modulate the fluorescence of the fluorene core, enabling their detection.
The table below summarizes the characteristics of some fluorene-based fluorescent sensors for different analytes.
| Target Analyte | Sensing Mechanism | Detection Limit | Reference Compound(s) |
| Iodide (I⁻) | Fluorescence enhancement | 8.0 nM and 11.0 nM | Fluorenone-based sensors 1 and 2 |
| Zinc (Zn²⁺) | Ratiometric fluorescence detection | 10⁻⁴ to 10⁻⁶ M range | (E)-1-(7-(4-(benzo[d]thiazol-2-yl)styryl)-9,9-bis(2-(2-ethoxyethoxy)ethyl)-9H-fluoren-2-yl)-3-(2-(...)) |
| Copper (Cu²⁺) | Fluorescence quenching | 1.8 µM | Naphthalimide-based probe L |
This table provides examples of the sensing capabilities of various fluorescent probes, some of which are based on the fluorene scaffold, to illustrate the potential of this class of compounds.
Applications in Advanced Organic Materials Science
The versatility of this compound extends beyond the applications already discussed, making it a valuable building block in various areas of advanced organic materials science. researchgate.net The presence of the reactive propargyl group opens up possibilities for creating novel materials with tailored properties.
Dendrimers and Hyperbranched Polymers: The alkyne functionality can be used as a key reaction site for the divergent or convergent synthesis of dendrimers and hyperbranched polymers. These three-dimensional macromolecules with a fluorene core can have unique properties, such as efficient light-harvesting capabilities or applications in catalysis.
Functional Polymers for Electronics and Photonics: Through polymerization or post-polymerization modification, a wide range of functional polymers can be synthesized. For example, polymers with nonlinear optical (NLO) chromophores attached to the fluorene backbone via the propargyl group could be developed for applications in photonics and optical communications.
Surface Modification: The propargyl group allows for the grafting of fluorene units onto surfaces through reactions like CuAAC. This can be used to modify the properties of substrates, for instance, to create fluorescent surfaces for sensing applications or to alter the electronic properties of electrodes in organic electronic devices.
Supramolecular Chemistry: The fluorene unit can participate in π-π stacking interactions, which are fundamental in supramolecular chemistry. By incorporating recognition motifs via the propargyl group, self-assembling systems with interesting photophysical or electronic properties can be designed.
In essence, this compound serves as a highly adaptable platform for the construction of a wide array of functional organic materials, with its applications being continually expanded through innovative synthetic strategies.
Conclusion and Future Research Directions
Summary of Current Research Landscape
Research surrounding 9-(2-Propyn-1-yl)-9H-fluorene is primarily centered on its synthesis and its utility as a building block for more complex molecules, particularly polymers and functional materials. The established methods for its preparation leverage the acidic nature of the C-9 proton of the fluorene (B118485) moiety, allowing for straightforward alkylation with propargyl halides. The presence of the terminal alkyne group is the key feature of this molecule, making it a versatile precursor for a variety of subsequent chemical transformations.
The primary application that has been explored is its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize more complex fluorene-containing structures. This highlights its role as a scaffold for introducing the fluorenyl group into larger molecular architectures. The photophysical and electronic properties inherent to the fluorene core are often sought after in the design of new materials for optoelectronic applications.
Identification of Research Gaps and Challenges
Despite its potential, dedicated research focusing exclusively on the detailed characterization and application of this compound is not extensive. A significant research gap is the lack of comprehensive studies on its specific photophysical properties, such as its fluorescence quantum yield, excited-state lifetime, and potential for two-photon absorption. While the properties of the parent fluorene are well-documented, the influence of the 9-propargyl substituent on these characteristics has not been thoroughly investigated.
Furthermore, while its use in click chemistry is a logical application, the full scope of its reactivity has yet to be explored. Investigations into other alkyne-based transformations, such as Sonogashira coupling, Cadiot-Chodkiewicz coupling, or its use in polymerization reactions beyond simple click-based modifications, are limited.
A notable challenge is the absence of detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) specifically for this compound in peer-reviewed literature. This lack of foundational data can hinder new researchers from confidently identifying the compound and exploring its potential.
Prospective Avenues for Future Investigation and Application
The future of research on this compound is promising and can be directed toward several key areas:
Advanced Materials Synthesis: The compound can serve as a key monomer in the synthesis of novel polymers. Polymerization of the alkyne group could lead to conjugated polymers with interesting electronic and optical properties. Furthermore, its use as a side-chain functionalization agent in other polymers could be explored to impart the desirable characteristics of fluorene, such as high thermal stability and blue fluorescence, into a variety of polymer backbones.
Development of Functional Materials: Beyond polymers, the molecule could be used to create discrete, functional materials. For example, its reaction via click chemistry with various functional azides could lead to the development of new fluorescent probes for biological imaging or chemical sensors. The fluorene core is known for its sensitivity to its local environment, a property that could be exploited in the design of responsive materials.
Medicinal Chemistry: While the biological activity of this specific compound is unexplored, the fluorene scaffold is present in some biologically active molecules. The propargyl group offers a handle for further functionalization, which could be used to synthesize libraries of novel fluorene derivatives for screening against various biological targets. The alkyne can be used to attach the fluorene moiety to biomolecules or to form part of a pharmacophore through cycloaddition reactions.
Comprehensive Characterization: A crucial and immediate avenue for future work is the thorough characterization of this compound. This includes detailed photophysical studies, electrochemical analysis to determine its HOMO/LUMO energy levels, and a complete reporting of its spectroscopic data. This foundational work would be invaluable for researchers looking to utilize this compound in their own studies.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 9-substituted fluorene derivatives, such as 9-(2-Propyn-1-yl)-9H-fluorene?
- Methodological Answer : Sonogashira coupling is a widely used method for introducing alkynyl groups to aromatic systems. For fluorene derivatives, this involves reacting 9-bromo-9H-fluorene with terminal alkynes (e.g., propargyl derivatives) in the presence of a palladium catalyst and copper iodide. Post-synthesis, characterization via H/C NMR and mass spectrometry is critical. Crystallographic refinement using programs like SHELXL can resolve structural ambiguities .
Q. How does the acidity of the 9-position in 9H-fluorene derivatives influence their reactivity?
- Methodological Answer : The 9-H in fluorene derivatives is highly acidic (pKa ~28 in THF), enabling deprotonation to form reactive intermediates. This acidity facilitates oxidation to 9-fluorenone using HO/KOH in DMSO. Such reactivity is exploited in photochemical studies, where 9H-fluorene-9-one is a stable oxidation product. Solubility differences (e.g., in DMSO/water mixtures) aid in product isolation .
Q. What analytical techniques are recommended for characterizing fluorene-based photooxidation products?
- Methodological Answer : APPI-MS (Atmospheric Pressure Photoionization Mass Spectrometry) effectively detects molecular ions and hydrogen adducts of 9H-fluorene derivatives. GC-MS is suitable for volatile products like 9H-fluorene-9-one. UV-Vis spectroscopy and cyclic voltammetry (e.g., E = -1.28 V vs. Fc/Fc) provide redox profiles .
Advanced Research Questions
Q. How can computational methods predict bond dissociation energies (BDFEs) in 9-substituted fluorenes?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/def2-TZVP level calculates BDFEs for C(sp)-H bonds. For example, the BDFE of the pseudobenzylic C-H bond in a diiron complex was experimentally determined as 70 kcal/mol, aligning with DFT-derived 66 kcal/mol. Such calculations guide synthetic strategies for stabilizing reactive intermediates .
Q. What experimental design considerations optimize photooxidation studies of 9H-fluorene derivatives?
- Methodological Answer : Thin water films (e.g., 37 µm) increase the surface-to-volume ratio, accelerating oxidation kinetics. Monitoring time-dependent product concentrations (e.g., 9H-fluorene-9-one) via HPLC ensures reaction progress. Control experiments with purified starting materials (e.g., phenanthrene) minimize impurity interference .
Q. How does molecular weight impact the photovoltaic performance of 9-arylidene-9H-fluorene polymers?
- Methodological Answer : High-molecular-weight polymers (e.g., HMW-P1) exhibit superior power conversion efficiencies (PCE = 6.52%) in solar cells due to enhanced charge transport. Low-molecular-weight analogs (LMW-P1) show reduced PCE (2.75%). Alkoxy chain positioning on the fluorene unit further modulates device performance .
Q. What role do fluorene derivatives play in catalytic systems for polymer synthesis?
- Methodological Answer : Fluorene-based ligands (e.g., 9-(chlorodimethylsilyl)-9H-fluorene) stabilize transition metal catalysts (e.g., Zr, Hf) in tandem polymerization reactions. Structural characterization via X-ray diffraction (orthorhombic system, space group Pbcn) confirms ligand geometry and metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
